
4,5-Dimethyl-2-nitrophenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-nitrophenyl isocyanate is an organic compound with the molecular formula C₉H₈N₂O₃. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring substituted with two methyl groups and a nitro group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-nitrophenyl isocyanate typically involves the reaction of 4,5-dimethyl-2-nitroaniline with phosgene (COCl₂). The reaction proceeds as follows:
Starting Material: 4,5-dimethyl-2-nitroaniline.
Reagent: Phosgene (COCl₂).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
The reaction mechanism involves the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride (HCl) to form the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Use of large-scale reactors to handle the exothermic reaction safely.
Continuous Flow Systems: Implementation of continuous flow systems to ensure consistent production and minimize risks associated with handling phosgene.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Substitution Reactions: Reaction with nucleophiles can also lead to substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with amines to form ureas under mild conditions.
Alcohols: React with alcohols to form carbamates, typically in the presence of a base.
Water: Reacts with water to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the reaction with water.
Applications De Recherche Scientifique
4,5-Dimethyl-2-nitrophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Utilized in the modification of biomolecules such as proteins and peptides through the formation of urea linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other materials where isocyanate groups are required.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-nitrophenyl isocyanate involves the formation of covalent bonds with nucleophiles. The isocyanate group reacts with amino groups of amino acids or other nucleophiles to form stable urea or carbamate linkages. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrophenyl isocyanate: Similar structure with a chlorine substituent instead of methyl groups.
2-Chloro-4-nitrophenyl isocyanate: Another isomer with chlorine and nitro groups in different positions.
3,5-Dimethyl-2-nitrophenyl isocyanate: Similar compound with different positions of methyl groups.
Uniqueness
4,5-Dimethyl-2-nitrophenyl isocyanate is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can affect the compound’s chemical behavior, making it distinct from other isocyanates.
Propriétés
IUPAC Name |
1-isocyanato-4,5-dimethyl-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-8(10-5-12)9(11(13)14)4-7(6)2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDCMBHOPBMPPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399062 |
Source


|
| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-40-0 |
Source


|
| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
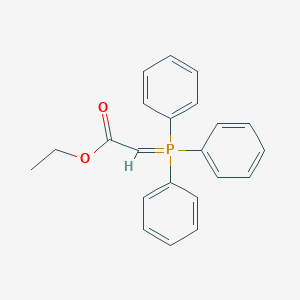

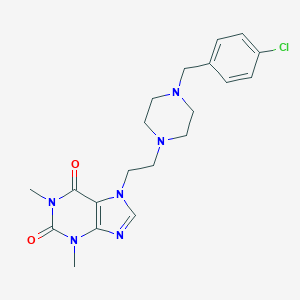
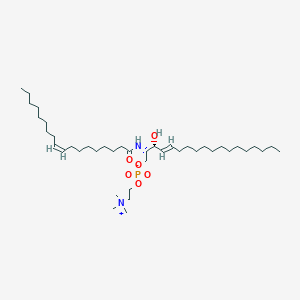
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
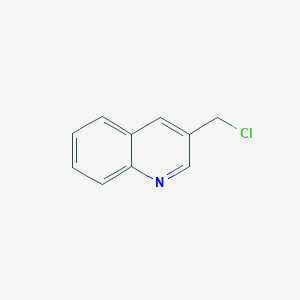

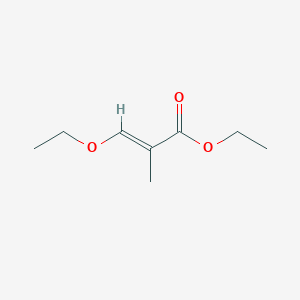
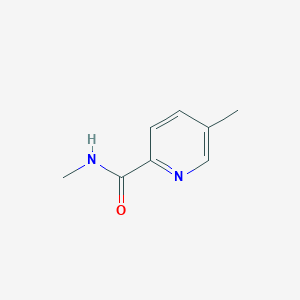
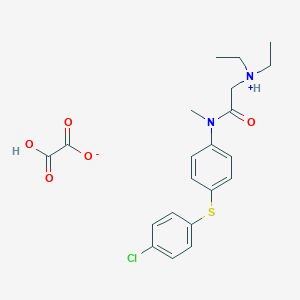
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)
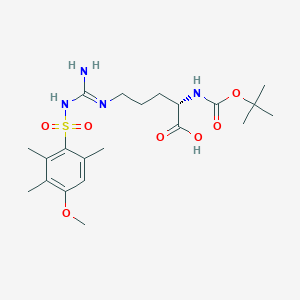
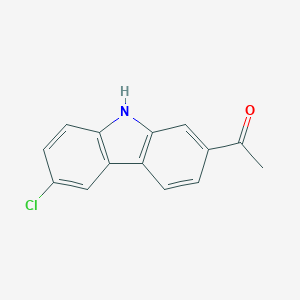
![1,3-Dimethyl-5,12-dihydropyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11-tetrone](/img/structure/B24892.png)
